molecular formula C12H14O B1329357 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone CAS No. 774-55-0

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone

Cat. No. B1329357
CAS RN: 774-55-0
M. Wt: 174.24 g/mol
InChI Key: VEPUKHYQNXSSKV-UHFFFAOYSA-N
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Description

The compound 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone is a chemical derivative of tetrahydronaphthalene, which is a saturated analog of naphthalene. It is characterized by a two-ring system with four additional hydrogen atoms, making it partially saturated and thus more chemically reactive than its fully aromatic counterpart. This compound serves as a precursor or an intermediate in the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of tetrahydronaphthalene often involves the use of 5,6,7,8-tetrahydronaphthalen-1-amine as a starting material. For instance, the one-pot reaction of this amine with mercaptoacetic acid and arenealdehydes yields 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones, depending on the electron-donating or withdrawing nature of the arenealdehydes used . Another synthesis approach involves the Schiff base formation, where the amine reacts with an aldehyde to form compounds such as (Z)-1-((5,6,7,8-tetrahydronaphthalen-1-ylamino)methylene)naphthalen-2(1H)-one .

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been studied using various spectroscopic techniques and computational methods. For example, the Schiff base compound mentioned above has been characterized by IR, UV-Vis, and single-crystal X-ray diffraction, revealing its NH tautomeric form in the solid state . The crystal structure of a related compound, 1-[(1R*,4S*)-4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone, shows a half-chair conformation with specific orientations of the methyl and acetyl groups .

Chemical Reactions Analysis

The reactivity of tetrahydronaphthalene derivatives is influenced by their structural conformation and substituents. The atropisomerism phenomenon, a type of stereoisomerism resulting from restricted rotation about a bond, has been observed in several 1,3-thiazolidin-4-ones, indicating the dynamic nature of these molecules . Additionally, the Schiff base compound's reactivity has been explored through computational studies, which predict its behavior in different solvent media and its potential non-linear optical (NLO) properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are closely related to their molecular structure. The crystal structure analysis provides insights into the conformational preferences of these compounds, which can affect their physical properties such as melting points and solubility . The chemical properties, including reactivity and stability, are influenced by the electronic nature of the substituents and the overall molecular geometry, as demonstrated by the synthesis and characterization studies . Furthermore, the antioxidant and tumor inhibitory activities of some derivatives highlight the potential biological relevance of these compounds .

Scientific Research Applications

  • Therapeutic Applications of Retinoids

    • Field : Biomedicine .
    • Application : Retinoic acid (RA), a key component, plays pivotal roles in vision, cell proliferation, apoptosis, immune function, and gene regulation . Arotinoid acid is a synthetic retinoid that acts as a selective agonist for the RAR .
    • Method : The molecular mechanisms underlying retinoid activity involve binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to transcriptional regulation of target genes .
    • Results : Despite their efficacy in treating dermatological conditions, concerns about toxicity persist, driving the search for safer and more potent retinoids .
  • Suzuki-Miyaura Coupling Reaction

    • Field : Organic Synthesis.
    • Application : One prominent application of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is in the Suzuki-Miyaura coupling reaction, a powerful tool for carbon-carbon bond formation.
    • Method : The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds by coupling boronic acids with organic halides.
    • Results : This reaction is widely used in the construction of C-C bonds and the synthesis of complex molecules.
  • Synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

    • Field : Organic Chemistry .
    • Application : This compound was prepared and allowed to react with different nucleophile agents .
    • Method : The compound was synthesized and then reacted with hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride .
    • Results : The reactions resulted in the formation of hydroxy pyrazole 2 and hydroxy oxazole 3 .
  • Therapeutic Applications of Arotinoid Acid

    • Field : Biomedicine .
    • Application : Arotinoid acid is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor (RAR) . These relationships are studied in the context of the differentiation of cultured hamster trachea cells .
    • Method : The molecular mechanisms underlying retinoid activity involve binding to retinoic acid receptors (RARs), leading to transcriptional regulation of target genes .
    • Results : This review seeks to shed light on the possibilities for repurposing retinoids to cover a wider spectrum of therapeutic uses by exploring recent scientific progress .
  • Photochemical Transformation Study

    • Field : Environmental Chemistry .
    • Application : 5,6,7,8-Tetrahydro-2-naphthol was used as a model compound in the study of photochemical transformation of 17β-estradiol (natural estrogenic steroid) and 17α-ethinylestradiol (synthetic oral contraceptive) .
    • Method : The compound was exposed to light and the transformation products were analyzed .
    • Results : The study provided insights into the environmental fate of these steroids .
  • Biological Activity of Arotinoid Acid

    • Field : Biomedicine .
    • Application : Arotinoid acid is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor (RAR) . These relationships are studied in the context of the differentiation of cultured hamster trachea cells .
    • Method : The molecular mechanisms underlying retinoid activity involve binding to retinoic acid receptors (RARs), leading to transcriptional regulation of target genes .
    • Results : This review seeks to shed light on the possibilities for repurposing retinoids to cover a wider spectrum of therapeutic uses by exploring recent scientific progress .
  • Environmental Fate of Steroids

    • Field : Environmental Chemistry .
    • Application : 5,6,7,8-Tetrahydro-2-naphthol was used as a model compound in the study of photochemical transformation of 17β-estradiol (natural estrogenic steroid) and 17α-ethinylestradiol (synthetic oral contraceptive) .
    • Method : The compound was exposed to light and the transformation products were analyzed .
    • Results : The study provided insights into the environmental fate of these steroids .

Safety And Hazards

The compound is classified as potentially harmful and irritating. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 suggest avoiding breathing dust, washing eyes carefully if the compound comes into contact, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPUKHYQNXSSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047163
Record name 6-Acetyl-1,2,3,4-tetrahydronaphthalene
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone

CAS RN

774-55-0
Record name 6-Acetyltetralin
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Record name 6-Acetyltetralin
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Record name 774-55-0
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Record name Ethanone, 1-(5,6,7,8-tetrahydro-2-naphthalenyl)-
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Record name 6-Acetyl-1,2,3,4-tetrahydronaphthalene
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Record name 1-(5,6,7,8-tetrahydro-2-naphthyl)ethan-1-one
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Record name 6-ACETYLTETRALIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 1-(5, 6, 7, 8-Tetrahydro-2-naphthalenyl) ethanone was evaluated for genotoxicity, …
AM Gamal-Eldeen, NA Hamdy, HA Abdel-Aziz… - European Journal of …, 2014 - Elsevier
2-Acetyl tetralin (1) reacted with N,N-dimethylformamide dimethylacetal (DMF-DMA) to afford the enaminone 3. The reaction of 3 with piperidine and morpholine afforded the trans …
Number of citations: 45 www.sciencedirect.com
NA Hamdy, MM Anwar, KM Abu-Zied… - Acta Pol Pharm Drug …, 2013 - researchgate.net
2-Acetyl-5, 6, 7, 8-tetrahydronaphthalene (1) was allowed to react with different aromatic aldehydes to produce the cyanopyridones 2a and 2b, which were treated with phosphorous …
Number of citations: 59 www.researchgate.net
SF Mohamed, EM Flefel, AEGE Amr… - European journal of …, 2010 - Elsevier
A series of heterocyclic derivatives 2–16 conjugated with tetrahydronaphthalene moiety were synthesized as antiviral agents by using 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone as …
Number of citations: 163 www.sciencedirect.com
NA Hamdya, HM Awad, MM Tarek… - Egyptian Journal of …, 2023 - ejchem.journals.ekb.eg
Novel furan-2-one and pyrazole heterocycles incorporating 5, 6, 7, 8-tetrahydronaphthalene moiety 4, 8, 10a-c, 12a-c and 13 were prepared starting from 2-acetyl tetralin via reaction …
Number of citations: 4 ejchem.journals.ekb.eg
S Barman, L You, R Chen, V Codrea, G Kago… - European journal of …, 2014 - Elsevier
A library of hydrazide derivatives was synthesized to target non-structural protein 1 of influenza A virus (NS1) as a means to develop anti-influenza drug leads. The lead compound 3-…
Number of citations: 26 www.sciencedirect.com
NA Hamdy, MM Anwar, ES Ahmed, IMI Fakhr - journals.ekb.eg
REACTIONof 2-acetyl-5,6,7,8-tetrahydronaphthalene (1) with different aromatic aldehydes yielded the corresponding cyanopyridone derivatives 2a,b. Upon heating of 2a with …
Number of citations: 4 journals.ekb.eg
NA Hamdy, AM Gamal-Eldeen - European journal of medicinal chemistry, 2009 - Elsevier
The reaction of 2-acetyl-5,6,7,8-tetrahydronaphthalene 1 with some aldehydes was conducted in the presence of ethyl cyanoacetate and ammonium acetate, yielded the …
Number of citations: 88 www.sciencedirect.com
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
A series of N′‐benzoheterocyclecarbonyl‐N‐tert‐butyl‐3,5‐dimethylbenzohydrazide analogues possessing a variety of substituents on the benzene rings of the benzoheterocyle …
Number of citations: 60 onlinelibrary.wiley.com
SJ Kashyap, PK Sharma, VK Garg… - Journal of Advanced …, 2011 - sciensage.info
A number of efforts were made to synthesize a large number of heterocyclic compounds and their derivatives and screened their pharmacological activities for treating various diseases. …
Number of citations: 52 sciensage.info

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